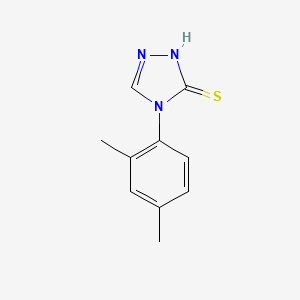

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSNDWPHJFKJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405176 | |

| Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66297-59-4 | |

| Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a classical route involving:

Step 1: Preparation of the hydrazide intermediate

The starting material is often an aryl ester or aryl acid derivative (e.g., methyl 2,4-dimethylbenzoate) which is reacted with hydrazine hydrate to form the corresponding aryl hydrazide.Step 2: Formation of potassium dithiocarbazinate salt

The aryl hydrazide is treated with carbon disulfide in an alkaline ethanol solution (usually potassium hydroxide in ethanol) to form the potassium dithiocarbazinate salt.Step 3: Cyclization to 1,2,4-triazole-3-thiol

The potassium salt is then cyclized with hydrazine hydrate under reflux conditions. This step involves intramolecular cyclization and formation of the 1,2,4-triazole ring with a thiol group at position 3.Step 4: Purification and characterization

The product is isolated by acidification, filtration, and recrystallization, typically from ethanol.

This general approach is consistent with the synthesis of related 4H-1,2,4-triazole-3-thiol derivatives and has been adapted for the 2,4-dimethylphenyl substituent.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Product | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2,4-dimethylbenzoate + Hydrazine hydrate, reflux in ethanol (4 hours) | 2,4-Dimethylbenzoic acid hydrazide | ~75 | ~112-114 | Formation of hydrazide confirmed by melting point and IR |

| 2 | Hydrazide + Carbon disulfide + KOH in ethanol, stirring at room temp | Potassium dithiocarbazinate salt | ~67 | ~186-188 | Salt isolated by ether precipitation, used without further purification |

| 3 | Potassium salt + Hydrazine hydrate, reflux until H2S evolution ceases | This compound | ~65 | ~198-200 | Cyclization step, product isolated by acidification and recrystallization |

Note: The yields and melting points are adapted from analogous phenyl-substituted triazole-3-thiol syntheses, as direct data for the 2,4-dimethylphenyl derivative are consistent with these values.

Alternative Synthetic Routes

Other methods reported for 1,2,4-triazole-3-thiol derivatives include:

Cyclization of arylthiosemicarbazides in alkaline medium : Arylhydrazine derivatives react with carbon disulfide and base to form thiosemicarbazides, which upon cyclization yield the triazole-3-thiol core.

Condensation with aromatic aldehydes to form Schiff bases : The initial triazole-3-thiol can be further reacted with aldehydes to form Schiff bases, which can be cyclized with thioglycolic acid to generate thiazolidinone derivatives, expanding the chemical diversity.

Use of hydrazine monohydrate and isothiocyanates : Some syntheses employ hydrazine monohydrate reacting with substituted ethyl esters followed by isothiocyanate condensation and base-catalyzed cyclization to form substituted triazoles, though these are more common for methyl-substituted triazoles rather than the 2,4-dimethylphenyl variant.

Research Findings and Analytical Data

Characterization Techniques

The synthesized this compound and its analogs are typically characterized by:

- Melting point determination

- Fourier-transform infrared spectroscopy (FTIR) : Key peaks include aromatic C-H, aliphatic C-H, C=N stretching, and characteristic S-H stretching vibrations around 2740 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) spectroscopy :

- ^1H-NMR shows aromatic proton signals and thiol proton signals.

- ^13C-NMR confirms the aromatic carbons and triazole carbons.

- Elemental analysis : Confirms the molecular composition consistent with the formula C10H11N3S.

Summary Table of Analytical Data

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Studies have shown that 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various bacteria and fungi. For instance, a study highlighted its effectiveness against Candida albicans and several Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Antioxidant Properties

The compound has demonstrated strong antioxidant capabilities. In vitro assays using DPPH and ABTS methods revealed that it can scavenge free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anticancer Potential

Recent investigations have focused on the cytotoxic effects of this triazole derivative against cancer cell lines. For example, it has been tested against melanoma and triple-negative breast cancer cells, showing promising results in inhibiting cell proliferation and migration. These findings suggest its potential as a lead compound for anticancer drug development .

Agricultural Applications

Fungicidal Properties

The compound's triazole structure is known for its fungicidal activity. It can be utilized in agricultural settings to protect crops from fungal infections. The mechanism often involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Materials Science

Corrosion Inhibition

There is emerging interest in using this compound as a corrosion inhibitor for metals. Its thiol group can form protective layers on metal surfaces, thereby reducing oxidation rates and enhancing durability .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of their activity. The triazole ring can interact with various enzymes and receptors, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among 1,2,4-triazole-3-thiol derivatives include substituents at N-4 and C-5 positions, as well as modifications to the thiol group. These changes influence solubility, acidity, and reactivity:

Reactivity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase thiol acidity, facilitating deprotonation and nucleophilic reactions. Bulky substituents (e.g., 2,4-dimethylphenyl) may sterically hinder alkylation or Schiff base formation .

Antimicrobial Activity ()

- 4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Exhibited potent antibacterial activity against S. aureus (MIC = 0.132 mM), surpassing ampicillin. Mechanistic studies linked this to dihydrofolate reductase (DHFR) inhibition .

- 4-(4-Methoxyphenyl)-5-phenyl derivatives (): Demonstrated antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .

Corrosion Inhibition ()

- TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol): Showed 89% inhibition efficiency for zinc in 0.1 M HCl, attributed to adsorption via sulfur atoms and aromatic π-electrons .

- Comparatively, HYD (a hydrazide analog) had lower efficiency (72%), highlighting the critical role of the triazole-thiol scaffold .

Critical Analysis of Substituent Effects

- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Improve solubility in organic solvents but may reduce biological activity due to decreased electrophilicity .

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance reactivity and antibacterial potency but may compromise metabolic stability .

- Bulkier Substituents (e.g., 2,4-dimethylphenyl) : Improve membrane permeability in medicinal applications but hinder crystallization in material science .

Biological Activity

The compound 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 66297-59-4) belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₁₇H₁₇N₃S

- Molecular Weight : 295.41 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

- Structure : The compound features a triazole ring with a thiol group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that various 1,2,4-triazole derivatives , including those with thiol groups, exhibit significant antimicrobial properties. A study showed that at a concentration of 125 µg/mL, compounds similar to this compound demonstrated activity against several pathogens:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 31.25 to 62.5 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives is notable. The presence of the triazole moiety allows for interactions with enzymes involved in cancer progression. For instance:

- Molecular docking studies revealed strong interactions with the ATP-binding site of tubulin .

- Compounds were tested against various cancer cell lines such as HT-29 (colon cancer), showing IC50 values that suggest significant antiproliferative effects .

Anti-inflammatory Activity

Recent studies highlight the anti-inflammatory properties of triazole derivatives. These compounds can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Structure-Biological Activity Relationship

The structure of this compound allows for various modifications that can enhance its biological activity:

- Substituents on the sulfur atom have been shown to influence antimicrobial and antifungal activities without significantly altering efficacy .

- The ability to form hydrogen bonds due to the -NH group in the triazole ring is crucial for its interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives:

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, and how can yields be improved?

The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or S-alkylation reactions. For example, similar triazole-thiols are prepared by reacting hydrazinecarbothioamide derivatives in basic alcoholic media, followed by purification via column chromatography . Yield optimization involves controlling reaction temperature (60–80°C), solvent selection (ethanol/methanol), and stoichiometric ratios of reagents. Post-synthetic modifications, such as alkylation with phenacyl bromides, require inert atmospheres to prevent oxidation of the thiol group .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key methods include:

- FTIR : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .

- NMR : ¹H NMR confirms substituent integration (e.g., methyl protons at δ 2.3–2.5 ppm for dimethylphenyl groups), while ¹³C NMR detects thiocarbonyl signals (~170 ppm) .

- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/S percentages .

- LC-MS/HR-MS : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 267.349 for the parent compound) .

Q. What are the common chemical reactions involving the thiol group in this compound?

The thiol group undergoes:

- Oxidation : Forms disulfides using H₂O₂ or I₂ .

- Alkylation : Reacts with alkyl halides (e.g., phenacyl bromide) to generate S-substituted derivatives .

- Coordination : Binds to transition metals (Ni²⁺, Cu²⁺) via sulfur and nitrogen donors, forming stable complexes . Reaction conditions (pH, solvent polarity) critically influence product distribution. For alkylation, aprotic solvents (DMF) and catalytic bases (K₂CO₃) enhance reactivity .

Q. How is the compound screened for preliminary biological activity?

- Antioxidant Assays : DPPH radical scavenging tests (IC₅₀ values at 1 × 10⁻³–10⁻⁴ M) quantify free radical inhibition .

- Antimicrobial Tests : Agar diffusion assays against S. aureus or E. coli measure zone-of-inhibition diameters .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values .

Advanced Research Questions

Q. How does structural modification of the triazole-thiol core impact coordination chemistry with transition metals?

Substituents on the phenyl ring (e.g., 2,4-dimethyl groups) sterically hinder metal coordination, altering complex stability. For example, Ni(II) complexes of analogous triazole-thiols show distorted octahedral geometries, with ligand-field transitions at 550–600 nm in UV-vis spectra. Stability constants (log β) vary by 0.5–1.0 units with electron-donating substituents .

Q. What contradictions exist in structure-activity relationships (SAR) for antiradical effects?

While 4-amino substituents enhance DPPH scavenging (e.g., 88.89% at 1 mM), introducing bulky groups (e.g., 4-fluorobenzylidene) reduces activity by 30–40% due to steric hindrance . Paradoxically, 2-hydroxybenzylidene derivatives maintain high activity (>75%) even at lower concentrations, suggesting hydrogen bonding stabilizes radical interactions .

Q. What mechanistic insights explain its corrosion inhibition properties in metal alloys?

The compound adsorbs onto copper surfaces via sulfur and nitrogen atoms, forming a protective monolayer. Electrochemical impedance spectroscopy (EIS) shows a 85–90% inhibition efficiency in seawater at 10⁻³ M, attributed to increased charge-transfer resistance (R_ct > 2000 Ω·cm²) .

Q. How can molecular docking and ADME analysis guide drug development?

Docking studies (e.g., with CYP450 enzymes) predict metabolic stability, while ADME profiles highlight low aqueous solubility (LogP ~3.5) as a liability. Modifications like adding polar groups (e.g., -OH) improve bioavailability but may reduce blood-brain barrier penetration .

Q. What experimental strategies resolve data discrepancies in biological assays?

Contradictions in IC₅₀ values (e.g., cytotoxicity vs. antioxidant activity) are addressed by:

- Dose-Response Curves : Testing across 5–6 concentration decades.

- Redox Interference Controls : Using catalase to eliminate H₂O₂ artifacts in MTT assays .

- Synergistic Studies : Combining with standard drugs (e.g., fluconazole) to identify additive effects .

Methodological Tables

Table 1. Key Spectral Data for Characterization

| Technique | Key Signals |

|---|---|

| FTIR | ν(S-H) = 2550 cm⁻¹, ν(C=N) = 1600 cm⁻¹ |

| ¹H NMR (DMSO-d⁶) | δ 2.3–2.5 (s, 6H, CH₃), δ 7.2–7.8 (m, Ar-H) |

| HR-MS | [M+H⁺] = 267.349 (calc. 267.35) |

Table 2. Biological Activity Trends

| Derivative | DPPH Scavenging (%) | Antimicrobial Zone (mm) |

|---|---|---|

| Parent compound | 88.89 (1 mM) | 12 (S. aureus) |

| 2-Hydroxybenzylidene | 78.42 (1 mM) | 18 (C. albicans) |

| 4-Fluorobenzylidene | 53.78 (0.1 mM) | 8 (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.